molecular formula C10H14N2O3 B2731848 3-Methyl-1-(oxolan-2-ylmethyl)pyrazole-4-carboxylic acid CAS No. 1339716-39-0

3-Methyl-1-(oxolan-2-ylmethyl)pyrazole-4-carboxylic acid

Cat. No.: B2731848
CAS No.: 1339716-39-0
M. Wt: 210.233
InChI Key: WUELVMMYCXYQEP-UHFFFAOYSA-N
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Description

3-Methyl-1-(oxolan-2-ylmethyl)pyrazole-4-carboxylic acid is a heterocyclic compound with a molecular formula of C10H14N2O3 and a molecular weight of 210.23 g/mol This compound features a pyrazole ring substituted with a methyl group at the 3-position and an oxolan-2-ylmethyl group at the 1-position, along with a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(oxolan-2-ylmethyl)pyrazole-4-carboxylic acid typically involves the following steps :

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution at the 1-Position: The oxolan-2-ylmethyl group can be introduced via an alkylation reaction using an appropriate alkyl halide.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(oxolan-2-ylmethyl)pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

3-Methyl-1-(oxolan-2-ylmethyl)pyrazole-4-carboxylic acid has several scientific research applications :

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(oxolan-2-ylmethyl)pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways . The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group may also play a role in binding to target molecules, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-(oxolan-2-ylmethyl)pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxolan-2-ylmethyl group and the carboxylic acid group at specific positions on the pyrazole ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.

Biological Activity

3-Methyl-1-(oxolan-2-ylmethyl)pyrazole-4-carboxylic acid, also referred to as 1-methyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylic acid, is a heterocyclic compound notable for its unique structural features, including a pyrazole ring and a tetrahydrofuran (oxolane) moiety. This compound has garnered interest in pharmaceutical chemistry and organic synthesis due to its potential biological activities.

The chemical formula for this compound is C9H12N2O3C_9H_{12}N_2O_3, with a molecular weight of approximately 196.21 g/mol. It is identified by the CAS number 1872538-65-2. The compound's structure allows for various interactions with biological targets, which may lead to diverse pharmacological effects.

PropertyValue
Chemical FormulaC9H12N2O3C_9H_{12}N_2O_3
Molecular Weight196.21 g/mol
CAS Number1872538-65-2
AppearancePowder

Biological Activity Overview

Research into the biological activity of this compound suggests potential applications in several therapeutic areas:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial and fungal strains, suggesting that 3-methyl derivatives may possess similar activities .
  • Anticancer Potential : Pyrazoles are recognized for their anticancer properties. Some studies have demonstrated that certain pyrazole derivatives can inhibit cancer cell proliferation across different cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell survival .
  • Enzyme Inhibition : The compound may interact with specific enzymes relevant in metabolic pathways, potentially affecting processes such as the citric acid cycle and electron transport chain. This interaction could lead to therapeutic effects in conditions like metabolic disorders or cancer .

Case Study 1: Antimicrobial Efficacy

A study assessed various pyrazole derivatives for their antifungal activity against Alternaria solani, revealing that certain compounds exhibited over 90% inhibition at concentrations around 100 μg/mL. This suggests that derivatives of 3-methyl-pyrazole could be explored for agricultural applications as fungicides .

Case Study 2: Anticancer Activity

In vitro studies highlighted that certain pyrazole derivatives showed significant cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). For instance, one derivative demonstrated an IC50 value of approximately 0.95 nM against A549 cells, indicating potent anticancer properties .

The biological activity of this compound may be attributed to its ability to:

  • Inhibit Enzymatic Activity : By binding to active sites on enzymes, it can disrupt metabolic processes.
  • Modulate Signal Transduction Pathways : Altering the expression of genes involved in cell growth and apoptosis.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals variations in biological activity based on substituent positions and functional groups:

Compound NameCAS NumberKey Features
5-(Oxolan-2-yl)-1H-pyrazole-4-carboxylic acid1933574-48-1Contains oxolane but differs in position of substituents.
3-Methyl-1-{(oxolan-2-yl)methyl}-1H-pyrazole-4-carboxylic acidNot specifiedMethyl group at different position; potential variations in activity.
1-Methyl-3-{[(oxolan-2-yl)methyl]carbamoyl}-1H-pyrazole1006440-66-9Incorporates a carbamoyl group; may exhibit different biological properties.

Properties

IUPAC Name

3-methyl-1-(oxolan-2-ylmethyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-7-9(10(13)14)6-12(11-7)5-8-3-2-4-15-8/h6,8H,2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUELVMMYCXYQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)O)CC2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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